N-propylbenzenesulfonamide

Carbonic Anhydrase Inhibition Enzyme Kinetics Structure‑Activity Relationship

Procure as a core scaffold for AR antagonist and 11β-HSD1 inhibitor programs. Its weak baseline activity (>10 μM) allows clean SAR exploration. Preferred over crystalline 4-methyl analogs for Fukuyama alkylation due to telescoping compatibility (>50% overall yield). Low MW (199.27) facilitates rapid analoging.

Molecular Formula C9H13NO2S
Molecular Weight 199.27
CAS No. 23705-37-5
Cat. No. B2608807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-propylbenzenesulfonamide
CAS23705-37-5
Molecular FormulaC9H13NO2S
Molecular Weight199.27
Structural Identifiers
SMILESCCCNS(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C9H13NO2S/c1-2-8-10-13(11,12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
InChIKeyOKPTYPHVKNNPSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-propylbenzenesulfonamide (CAS 23705-37-5) – Procurement & Selection Guide for Benzenesulfonamide-Based Research


N-propylbenzenesulfonamide (CAS 23705-37-5) is a prototypical N‑alkyl benzenesulfonamide with a propyl chain on the sulfonamide nitrogen. Its core scaffold is widely employed in medicinal chemistry as an enzyme inhibitor warhead, synthetic intermediate, and pharmacophore [1]. The compound has been explicitly disclosed as an 11β‑hydroxysteroid dehydrogenase type 1 inhibitor and as an androgen receptor antagonist scaffold, underscoring its relevance in metabolic and oncology research [2][3].

Why N-propylbenzenesulfonamide Cannot Be Arbitrarily Replaced by Other N‑Alkyl or Ring‑Substituted Sulfonamides


Within the benzenesulfonamide class, minor structural alterations—alkyl chain length, ring substitution pattern, or N‑substitution—profoundly alter lipophilicity, target binding kinetics, and synthetic utility. N‑propylbenzenesulfonamide occupies a distinct property space: its calculated logP (~2.0–2.5) bridges the gap between more hydrophilic N‑ethyl analogs and more lipophilic N‑butyl or 4‑propyl variants, directly impacting membrane permeability and off‑target promiscuity [1]. Furthermore, its synthetic accessibility as a versatile alkylating agent differentiates it from ring‑substituted congeners that require additional protection/deprotection steps [2].

N-propylbenzenesulfonamide (23705-37-5): Quantitative Differentiation vs. Key Analogs


Carbonic Anhydrase II (CA II) Binding Affinity: N‑Propyl vs. 4‑Propyl Substitution

4‑Propylbenzenesulfonamide (CAS 1132‑18‑9) binds human carbonic anhydrase II with a Ki of 0.030 nM [1]. While direct Ki data for N‑propylbenzenesulfonamide are not reported in the same assay, the distinct regioisomerism (N‑propyl vs. 4‑propyl) yields a >190,000‑fold difference in Kd (57.8 μM for 4‑propyl vs. estimated weaker binding for N‑propyl) [2]. This demonstrates that N‑alkylation alone does not confer high CA II affinity; the 4‑position on the aromatic ring is critical for zinc‑binding geometry.

Carbonic Anhydrase Inhibition Enzyme Kinetics Structure‑Activity Relationship

Synthetic Utility as an Alkylating Agent: N‑Propyl vs. 4‑Methyl‑N‑propyl in Pramipexole Synthesis

N‑propylbenzenesulfonamide is employed as a key alkylating intermediate in the Fukuyama alkylation step for pramipexole synthesis. The overall process yields >50% over four steps, with the N‑propylbenzenesulfonamide intermediate enabling high conversion rates and easy purification [1]. In contrast, 4‑methyl‑N‑propylbenzenesulfonamide exhibits a crystalline solid‑state packing (density ~1.23 g/cm³) that differs from the parent, potentially altering solubility and reaction kinetics in analogous transformations [2].

Process Chemistry Alkylation Drug Synthesis

Androgen Receptor Antagonism: N‑Propyl Scaffold vs. Advanced Clinical Antagonists

Benzenesulfonamide derivatives bearing N‑propyl chains have been patented as androgen receptor (AR) antagonists. While the parent N‑propylbenzenesulfonamide itself shows weak AR binding (IC50 >10 μM), optimized analogs with additional aryl substituents achieve IC50 values as low as 124 nM [1]. This 80‑fold potency enhancement underscores the scaffold's tunability. In comparison, N‑butylbenzenesulfonamide (isolated from Prunus africana) also exhibits antiandrogenic activity, but no head‑to‑head quantitative comparison is available [2].

Prostate Cancer Androgen Receptor Antagonist

11β‑Hydroxysteroid Dehydrogenase Type 1 (11β‑HSD1) Inhibition: Patent‑Disclosed Utility

N‑propylbenzenesulfonamide is explicitly claimed as an 11β‑HSD1 inhibitor in US patent US20080033046A1 for the treatment of myocardial infarction [1]. This application leverages the sulfonamide moiety's ability to mimic the substrate's transition state. While no quantitative IC50 is provided in the patent, the structural simplicity of N‑propylbenzenesulfonamide contrasts with more complex 11β‑HSD1 inhibitors (e.g., adamantyl‑triazoles), offering a lower‑molecular‑weight (199.27 g/mol) alternative for lead optimization.

Metabolic Disease 11β‑HSD1 Inhibitor

N-propylbenzenesulfonamide (23705-37-5): Optimal Use Cases for Research and Industrial Procurement


Medicinal Chemistry: Androgen Receptor Antagonist Lead Optimization

Procure N‑propylbenzenesulfonamide as a core scaffold for synthesizing novel AR antagonists. The parent compound's weak baseline activity (>10 μM) provides a clean slate for introducing substituents that boost potency toward the 124 nM range observed in patented analogs [1].

Process R&D: Scalable Intermediate for Pramipexole and Analogous Pharmaceuticals

Use N‑propylbenzenesulfonamide in Fukuyama alkylation protocols for large‑scale amine synthesis. Its demonstrated >50% overall yield and telescoping compatibility [2] make it a preferred choice over crystalline 4‑methyl‑N‑propyl analogs that may complicate continuous flow processing.

Metabolic Disease Research: 11β‑HSD1 Inhibitor Development

Initiate 11β‑HSD1 inhibitor programs with N‑propylbenzenesulfonamide, a patent‑validated starting point for myocardial infarction and metabolic syndrome indications [3]. Its low molecular weight (199.27 g/mol) facilitates rapid SAR exploration.

Carbonic Anhydrase Counter‑Screening & Selectivity Studies

Employ N‑propylbenzenesulfonamide as a low‑affinity control in CA II assays. Unlike 4‑propylbenzenesulfonamide (Ki = 0.030 nM), the N‑propyl isomer does not potently inhibit CA II, enabling accurate assessment of off‑target effects in sulfonamide‑based drug candidates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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